Cas no 1807941-27-0 (rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans)
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans
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rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-371737-0.05g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 0.05g |
$238.0 | 2025-03-18 | |
| Enamine | EN300-371737-0.1g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 0.1g |
$355.0 | 2025-03-18 | |
| Enamine | EN300-371737-0.25g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 0.25g |
$509.0 | 2025-03-18 | |
| Enamine | EN300-371737-0.5g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 0.5g |
$803.0 | 2025-03-18 | |
| Enamine | EN300-371737-1.0g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
| Enamine | EN300-371737-2.5g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
| Enamine | EN300-371737-5.0g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
| Enamine | EN300-371737-10.0g |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride |
1807941-27-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-18 | |
| 1PlusChem | 1P01BUGH-50mg |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans |
1807941-27-0 | 95% | 50mg |
$346.00 | 2024-06-18 | |
| 1PlusChem | 1P01BUGH-100mg |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans |
1807941-27-0 | 95% | 100mg |
$501.00 | 2024-06-18 |
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans
rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, trans is a complex organic compound with the CAS number 1807941-27-0. This compound belongs to the class of heterocyclic compounds, specifically featuring a piperidine ring fused with an oxolane (tetrahydrofuran) structure. The molecule also contains a carboxylic acid derivative group and a methyl ester group, making it a versatile compound with potential applications in pharmaceuticals and organic synthesis.
The stereochemistry of this compound is defined by the (2R,3S) configuration, which is critical for its biological activity and selectivity. The "trans" designation refers to the spatial arrangement of substituents on the piperidine ring and the oxolane moiety, ensuring a specific conformation that may influence its pharmacokinetic properties and interactions with biological targets.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of central nervous system (CNS) agents. The piperidine ring is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and interact with various protein targets. The oxolane group further enhances the molecule's flexibility and solubility, making it an attractive candidate for drug delivery systems.
In terms of synthesis, rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride can be prepared through a multi-step process involving nucleophilic substitution, esterification, and stereoselective crystallization. The use of chiral resolution techniques ensures the isolation of the desired enantiomer, which is crucial for maintaining the compound's therapeutic efficacy.
Preclinical studies have demonstrated that this compound exhibits potent activity against several disease models, including neurodegenerative disorders and inflammatory conditions. Its ability to cross the blood-brain barrier (BBB) suggests potential applications in treating CNS-related diseases. Furthermore, ongoing research is exploring its role as a modulator of ion channels and receptors, which could expand its therapeutic portfolio.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical formulations due to its improved stability and bioavailability. The presence of hydrochloric acid not only enhances solubility but also ensures consistent dosing in clinical settings.
In conclusion, rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride represents a promising lead compound in drug discovery with significant potential in treating various medical conditions. Its unique structure and stereochemical properties make it a valuable asset in both academic research and industrial development.
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